molecular formula C12H11BrN2O3S B2364460 (5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2201429-58-3

(5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2364460
CAS No.: 2201429-58-3
M. Wt: 343.2
InChI Key: LEKSXZJSESIIIY-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H11BrN2O3S and its molecular weight is 343.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methods for synthesizing compounds with the (5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone structure, focusing on their structural characterization using techniques like mass spectrometry, NMR spectroscopy, and X-ray diffraction. These compounds are investigated for their potential in vitro cytotoxicity against various cancer cell lines, showing promise in cancer research due to their inhibiting abilities on specific cell lines (Nguyễn Tiến Công et al., 2020).

Antimicrobial and Antioxidant Activities

New derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant properties. This includes studies on novel bis-α,β-unsaturated ketones, and nicotinonitrile derivatives, demonstrating the potential of these compounds in the development of new antimicrobial agents with promising activities against various microorganisms (C. Kırılmış et al., 2005).

Anticonvulsant Agents

Research into the design and synthesis of derivatives of this compound as sodium channel blockers and anticonvulsant agents has been conducted. These studies focus on their potential to serve as effective treatments for epilepsy, with some compounds showing significant potency and protective indices higher than standard drugs used for epilepsy treatment (S. Malik & S. Khan, 2014).

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3S/c13-10-2-1-9(18-10)11(16)15-5-3-8(7-15)17-12-14-4-6-19-12/h1-2,4,6,8H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKSXZJSESIIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.